An In-depth Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-methylthieno[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Identity: Structure and Nomenclature
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. This scaffold is a bioisostere of purine, a key component of nucleic acids, which contributes to its ability to interact with biological targets.
Chemical Structure:
Chemical Structure of 4-Chloro-2-methylthieno[2,3-d]pyrimidine
IUPAC Name: 4-chloro-2-methylthieno[2,3-d]pyrimidine[1]
Key Structural Features:
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Thieno[2,3-d]pyrimidine Core: A planar, aromatic system that provides a rigid scaffold for the presentation of various functional groups.
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2-Methyl Group: This substituent can influence the compound's solubility, metabolic stability, and steric interactions with target proteins.
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4-Chloro Group: The chlorine atom at the 4-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of substituents, a critical feature for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | PubChemLite[1] |
| Molecular Weight | 184.65 g/mol | Synchem[2] |
| Monoisotopic Mass | 183.98619 Da | PubChemLite[1] |
| Predicted XlogP | 2.9 | PubChemLite[1] |
Synthesis and Experimental Protocols
The synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine can be achieved through a multi-step sequence starting from readily available precursors. A general and reliable approach involves the construction of the thienopyrimidine core followed by chlorination.
Proposed Synthetic Pathway:
General synthetic scheme for 4-Chloro-2-methylthieno[2,3-d]pyrimidine.
Step-by-Step Experimental Protocol (Illustrative):
Step 1: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one
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To a solution of 2-aminothiophene-3-carbonitrile in a suitable solvent (e.g., ethanol or acetic acid), add acetamidine hydrochloride.
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The reaction mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
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Upon cooling, the product precipitates out of the solution.
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The solid is collected by filtration, washed with a cold solvent, and dried to yield 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Causality behind Experimental Choices: The cyclization reaction between an ortho-amino nitrile and an amidine is a classic and efficient method for constructing pyrimidine rings. The acidic conditions generated from the hydrochloride salt of the amidine can catalyze the reaction.
Step 2: Chlorination to 4-Chloro-2-methylthieno[2,3-d]pyrimidine
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A mixture of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. A tertiary amine base, such as N,N-diethylaniline or triethylamine, can be added to facilitate the reaction.
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The reaction is monitored by TLC until completion.
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After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
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The residue is then cautiously poured onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
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Further purification can be achieved by recrystallization or column chromatography to afford pure 4-Chloro-2-methylthieno[2,3-d]pyrimidine.
Causality behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent commonly used to convert hydroxyl groups on heterocyclic rings (or their tautomeric keto forms) into chloro substituents. The addition of a high-boiling tertiary amine can help to drive the reaction to completion by scavenging the HCl byproduct.
Reactivity and Role as a Medicinal Chemistry Building Block
The chemical reactivity of 4-Chloro-2-methylthieno[2,3-d]pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C4 position.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in drug discovery, allowing for the systematic introduction of a diverse array of functional groups.
Versatility of 4-Chloro-2-methylthieno[2,3-d]pyrimidine in SNAr reactions.
This reaction allows for the synthesis of large libraries of compounds with varied substituents at the 4-position, which is crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Applications in Drug Development: A Focus on Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] A significant body of research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases.[4][5]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, kinase inhibitors are a major class of therapeutic agents.
The thieno[2,3-d]pyrimidine core can mimic the adenine moiety of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes and inhibit their activity. The substituents at the 2 and 4-positions of the thieno[2,3-d]pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors by forming specific interactions with the amino acid residues in the kinase active site.
Examples of Kinase Targets for Thieno[2,3-d]pyrimidine-based Inhibitors:
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Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is implicated in various cancers.[5]
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Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]
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Other Tyrosine Kinases: The versatility of the scaffold allows for the development of inhibitors against a wide range of other tyrosine kinases involved in cancer and other diseases.[4]
The general strategy for developing kinase inhibitors based on the 4-Chloro-2-methylthieno[2,3-d]pyrimidine scaffold involves the displacement of the 4-chloro group with various amine-containing fragments to explore the SAR and optimize the inhibitory activity against the target kinase.
Conclusion
4-Chloro-2-methylthieno[2,3-d]pyrimidine is a heterocyclic compound with significant strategic importance in the field of drug discovery and development. Its straightforward synthesis and, most importantly, the reactive nature of its 4-chloro substituent make it an exceptionally versatile building block. The thieno[2,3-d]pyrimidine core's ability to serve as a scaffold for potent and selective kinase inhibitors has cemented its status as a privileged structure in medicinal chemistry. As the demand for targeted therapies continues to grow, the utility of 4-Chloro-2-methylthieno[2,3-d]pyrimidine and its derivatives in the generation of novel therapeutic agents is expected to expand further.
References
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved from [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. Retrieved from [Link]
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Taylor & Francis Online. Retrieved from [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). ResearchGate. Retrieved from [Link]
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4-chloro-2-methylthieno[2,3-d]pyrimidine. (n.d.). PubChemLite. Retrieved from [Link]
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Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. (2017). Indian Journal of Advances in Chemical Science. Retrieved from [Link]
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). PubMed Central. Retrieved from [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. Retrieved from [Link]
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4-Chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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